4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide
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Overview
Description
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features both isoxazole and pyrazole moieties. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a cycloaddition reaction involving nitrile oxides and alkynes .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl}piperidine hydrochloride
- N-[(3,5-Dimethyl-4-isoxazolyl)methyl]aniline
- 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate .
Uniqueness
What sets 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE apart is its unique combination of isoxazole and pyrazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22N4O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H22N4O3/c1-15-12-13-27(25-15)20-8-6-19(7-9-20)24-23(28)18-4-10-21(11-5-18)29-14-22-16(2)26-30-17(22)3/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
QJMCYDQYCAGTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=C(ON=C4C)C |
Origin of Product |
United States |
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